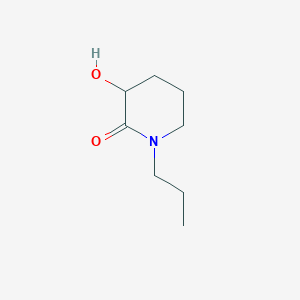

3-Hydroxy-1-propylpiperidin-2-one

Beschreibung

3-Hydroxy-1-propylpiperidin-2-one is a piperidin-2-one derivative featuring a hydroxyl group at position 3 and a propyl substituent at position 1. Piperidin-2-one is a six-membered saturated lactam (cyclic amide) with one nitrogen atom.

Eigenschaften

Molekularformel |

C8H15NO2 |

|---|---|

Molekulargewicht |

157.21 g/mol |

IUPAC-Name |

3-hydroxy-1-propylpiperidin-2-one |

InChI |

InChI=1S/C8H15NO2/c1-2-5-9-6-3-4-7(10)8(9)11/h7,10H,2-6H2,1H3 |

InChI-Schlüssel |

AEYFXXFOXRTZHV-UHFFFAOYSA-N |

Kanonische SMILES |

CCCN1CCCC(C1=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-propylpiperidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reduction of a suitable imine intermediate, which can be prepared from the corresponding aldehyde and amine. The reaction is often catalyzed by metal complexes, such as iron or palladium, and may involve hydrogenation or other reduction techniques .

Industrial Production Methods

In an industrial setting, the production of 3-Hydroxy-1-propylpiperidin-2-one can be scaled up using continuous flow reactions. This method allows for efficient and consistent production by maintaining optimal reaction conditions and minimizing side reactions. The use of automated systems and advanced catalysts further enhances the yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-Hydroxy-1-propylpiperidin-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different piperidine derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3-propylpiperidin-2-one, while reduction can produce various substituted piperidines .

Wissenschaftliche Forschungsanwendungen

3-Hydroxy-1-propylpiperidin-2-one has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a precursor for drug development, particularly in the design of piperidine-based therapeutics.

Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Wirkmechanismus

The mechanism of action of 3-Hydroxy-1-propylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and piperidine ring play crucial roles in its reactivity and binding affinity. The compound may act as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

Table 1: Structural Comparison

Key Observations :

- Core Structure: Piperidin-2-one (saturated) vs. pyridin-2-one (aromatic).

- Substituent Effects :

- The propyl group in the target compound increases lipophilicity (logP) compared to methyl-substituted analogs, which may enhance membrane permeability but reduce aqueous solubility.

- The hydroxyl group at position 3 enables hydrogen bonding, critical for interactions in biological systems or crystallization processes.

Physicochemical and Pharmacological Properties

Table 2: Property Comparison

Key Findings :

Solubility: Piperidin-2-one derivatives with hydroxyl groups (e.g., 3-hydroxy-1-methyl-2-piperidinone) likely exhibit higher aqueous solubility than propyl-substituted analogs due to reduced steric hindrance and enhanced polar interactions. The hydrochloride salt in 3-methyl-1-(2-piperazinylethyl)pyridin-2-one significantly improves solubility, a common strategy in drug design.

Biological Activity: Piperazine-containing derivatives (e.g., ) are frequently used in central nervous system (CNS) drugs due to their ability to modulate neurotransmitter receptors. Hydroxyl groups in piperidinones may facilitate binding to enzymes or receptors, suggesting utility in antimicrobial or anti-inflammatory agents.

Biologische Aktivität

3-Hydroxy-1-propylpiperidin-2-one is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 3-Hydroxy-1-propylpiperidin-2-one is C8H15NO2, with a molecular weight of approximately 159.21 g/mol. The compound features a piperidine ring with a hydroxyl group and a propyl side chain, which contributes to its biological properties.

The biological activity of 3-Hydroxy-1-propylpiperidin-2-one is primarily attributed to its interaction with various neurotransmitter systems:

- Serotonin Receptor Modulation : Preliminary studies suggest that this compound may act as a modulator of serotonin receptors, influencing neurotransmitter release and signaling pathways. This interaction is particularly relevant in the context of mood regulation and potential antidepressant effects.

- Enzymatic Interactions : The compound may inhibit certain enzymes involved in metabolic pathways, although specific targets are still under investigation.

Biological Activity and Therapeutic Applications

Research indicates that 3-Hydroxy-1-propylpiperidin-2-one exhibits several biological activities:

- Antidepressant Effects : Similar compounds have shown antidepressant-like effects in animal models. These findings suggest that 3-Hydroxy-1-propylpiperidin-2-one could have therapeutic potential in treating mood disorders.

- Neuroprotective Properties : Studies have indicated that the compound may possess neuroprotective effects, potentially offering benefits in neurodegenerative diseases.

- Anti-inflammatory Activity : There is emerging evidence that this compound may exhibit anti-inflammatory properties, which could be beneficial in treating various inflammatory conditions.

Table 1: Summary of Biological Activities

Study on Antidepressant Effects

A study conducted on the antidepressant effects of similar compounds found that administration led to significant reductions in depressive behaviors in rodent models. The mechanism was linked to serotonin receptor modulation, suggesting that 3-Hydroxy-1-propylpiperidin-2-one may exert similar effects .

Neuroprotection Research

In vitro studies have demonstrated that compounds structurally related to 3-Hydroxy-1-propylpiperidin-2-one can protect neuronal cells from oxidative stress-induced apoptosis. This points towards its potential application in treating conditions like Alzheimer's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.